Bis(2-propyloctyl) phthalate

Description

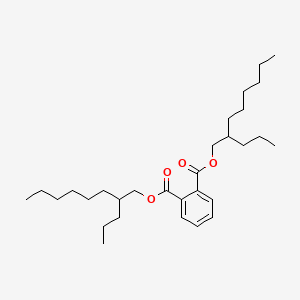

Its molecular formula is C₂₄H₃₈O₄, with a molecular weight of 390.56 g/mol . Structurally, it features two 2-propyloctyl groups attached to a benzene-1,2-dicarboxylate backbone. This compound was isolated from the petroleum ether and ethyl acetate layers of star anise (Illicium verum), marking its first identification in Magnoliaceae plants .

Properties

CAS No. |

85851-85-0 |

|---|---|

Molecular Formula |

C30H50O4 |

Molecular Weight |

474.7 g/mol |

IUPAC Name |

bis(2-propyloctyl) benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C30H50O4/c1-5-9-11-13-19-25(17-7-3)23-33-29(31)27-21-15-16-22-28(27)30(32)34-24-26(18-8-4)20-14-12-10-6-2/h15-16,21-22,25-26H,5-14,17-20,23-24H2,1-4H3 |

InChI Key |

OZOBAHCROJBFKA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CCC)COC(=O)C1=CC=CC=C1C(=O)OCC(CCC)CCCCCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of bis(2-propyloctyl) phthalate typically involves the esterification of phthalic anhydride with 2-propyloctanol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or para-toluenesulfonic acid, under controlled temperature conditions. The process involves heating the reactants to a temperature range of 130-170°C, followed by further heating to 180-240°C to complete the reaction . Industrial production methods often include steps like dealcoholization and refining to ensure high product quality .

Chemical Reactions Analysis

Bis(2-propyloctyl) phthalate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of phthalic acid and other oxidation products.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce phthalic acid and 2-propyloctanol.

Substitution: This reaction involves the replacement of one of the ester groups with another functional group, depending on the reagents used.

Common reagents for these reactions include strong acids like sulfuric acid for esterification and hydrolysis, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions are phthalic acid and various alcohol derivatives .

Scientific Research Applications

Industrial Applications

Plasticization of Polymers

- Primary Use : Bis(2-propyloctyl) phthalate is predominantly used as a plasticizer for polyvinyl chloride (PVC) and other vinyl copolymers. It improves the mechanical properties of these materials, making them more flexible and durable.

- Concentration : Typically used in concentrations ranging from 30% to 60% in end products .

End-Use Products :

- Automotive Industry : Utilized in automobile undercoating and interior components to enhance durability against environmental factors.

- Construction Materials : Found in building materials such as pipes, flooring, and roofing membranes, contributing to their longevity and performance.

- Electrical Applications : Used in wire and cable insulation to improve flexibility and resistance to environmental degradation .

| Application Area | Specific Products | Typical Concentration |

|---|---|---|

| Automotive | Undercoating, interior components | 30-60% |

| Construction | Pipes, flooring, roofing membranes | 30-60% |

| Electrical | Wire insulation | 30-60% |

Consumer Products

Household Items

- Personal Care Products : Occasionally included in formulations for cosmetics and personal care items due to its plasticizing properties.

- Home Maintenance : Found in various household maintenance products where flexibility and durability are required.

Environmental Considerations

Phthalates, including this compound, have raised concerns regarding their environmental impact and potential health risks. Studies indicate that phthalates can leach from products into the environment, leading to widespread exposure . Regulatory bodies are increasingly scrutinizing their use due to potential endocrine-disrupting effects.

Case Studies on Exposure and Toxicity

A notable case study highlights the integration of exposure data with toxicity assessments using frameworks like Adverse Outcome Pathways (AOP) and Aggregate Exposure Pathways (AEP). This research emphasizes the importance of understanding cumulative risks associated with phthalate exposure, particularly in vulnerable populations such as children .

Key Findings from Case Studies :

- Health Risks : Epidemiological studies link early-life exposure to phthalates with adverse health outcomes, including developmental issues and respiratory problems in children .

- Exposure Assessment : Research demonstrates significant leaching of phthalates from medical supplies, underscoring the need for careful monitoring in healthcare settings .

Regulatory Landscape

The use of this compound is subject to regulatory scrutiny due to health concerns associated with phthalates in general. Various jurisdictions have implemented regulations aimed at reducing exposure levels, particularly in consumer products intended for children .

Mechanism of Action

The mechanism of action of bis(2-propyloctyl) phthalate involves its interaction with nuclear receptors and hormone pathways. As an endocrine disruptor, it can interfere with the synthesis, transport, and metabolism of hormones, leading to various health effects. It affects the hypothalamic-pituitary-gonadal axis and can induce neurological disorders by interacting with neural structures .

Comparison with Similar Compounds

Structural and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Alkyl Chain Structure |

|---|---|---|---|

| This compound | C₂₄H₃₈O₄ | 390.56 | Branched C8 (2-propyloctyl) |

| Bis(2-ethylhexyl) phthalate (DEHP) | C₂₄H₃₈O₄ | 390.56 | Branched C8 (2-ethylhexyl) |

| Di-n-butyl phthalate (DBP) | C₁₆H₂₂O₄ | 278.34 | Linear C4 (n-butyl) |

| Diisononyl phthalate (DINP) | C₂₆H₄₂O₄ | 418.62 | Branched C9 (isononyl) |

Key Observations :

- This compound and DEHP share the same molecular formula and weight but differ in alkyl branching, which influences their physical properties (e.g., volatility, biodegradability) .

- Longer/branched chains (e.g., DINP) are less volatile and may leach more slowly from plastics compared to shorter chains (e.g., DBP) .

Toxicity and Endocrine Effects

Key Observations :

Environmental Persistence and Regulation

Key Observations :

Biological Activity

Bis(2-propyloctyl) phthalate (DPHP), a high molecular weight phthalate, is primarily used as a plasticizer in various applications, including cable insulation and roofing membranes. Its biological activity has garnered attention due to its potential health impacts, particularly concerning endocrine disruption and toxicity. This article reviews the biological activity of DPHP, focusing on its metabolism, toxicological effects, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 53306-54-0

- Molecular Formula : C22H38O4

- Uses : Plasticizer in polyvinyl chloride (PVC), automotive undercoating, building materials, and more.

Metabolism and Excretion

DPHP undergoes metabolic conversion in the body, primarily resulting in the formation of monoesters and phthalic acid. Studies indicate that approximately 34% of an oral dose is eliminated via urine as secondary metabolites, with less than 1% excreted unchanged . The metabolic pathway of DPHP is similar to that of di(2-ethylhexyl) phthalate (DEHP), where oxidative monoester derivatives are produced .

Table 1: Metabolic Pathways of DPHP

| Metabolite | Excretion Route | Percentage Eliminated |

|---|---|---|

| DPHP | Urine | 34% |

| Monoester Derivative | Urine | <1% |

| Phthalic Acid | Feces | Variable |

Acute Toxicity

Acute toxicity studies have shown that DPHP has a high LD50 value, indicating low acute toxicity. In one study, the oral LD50 was estimated to be greater than 5000 mg/kg in rats . Dermal exposure studies revealed an LD50 greater than 2000 mg/kg .

Chronic Toxicity and Endocrine Disruption

Chronic exposure to DPHP has been linked to liver hypertrophy and hyperplasia in rodent models. The mechanism involves activation of peroxisome proliferator-activated receptor alpha (PPARα), which is associated with liver toxicity but may not be relevant for human risk assessment . Additionally, DPHP exposure has been implicated in disrupting endocrine functions by inhibiting key steroidogenic pathways in fetal rat testes .

Case Studies

A notable case study investigated the urinary metabolites of DPHP over a span of 14 years, analyzing samples from volunteers to assess exposure levels. The study identified specific oxidized metabolites, indicating widespread exposure among the population .

Table 2: Urinary Metabolite Analysis

| Year | Sample Size | Key Findings |

|---|---|---|

| 1999 | 60 | Baseline levels established |

| 2003 | 60 | Increased metabolite concentrations |

| 2006 | 60 | Continued rise in metabolite levels |

| 2009 | 60 | Stabilization of metabolite levels |

| 2012 | 60 | Peak concentrations observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.